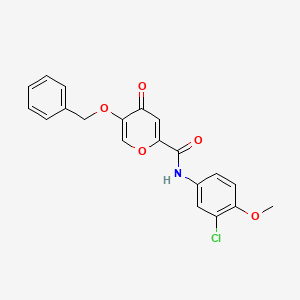

5-(benzyloxy)-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide

描述

5-(Benzyloxy)-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic pyran-2-carboxamide derivative characterized by a benzyloxy substituent at the 5-position, a 4-oxo group, and an N-linked 3-chloro-4-methoxyphenyl moiety. This compound is derived from 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (CAS 927637-85-2), a precursor synthesized via condensation reactions involving substituted pyran cores . The amidation step introduces the 3-chloro-4-methoxyphenyl group, which is critical for modulating biological activity and physicochemical properties.

属性

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO5/c1-25-17-8-7-14(9-15(17)21)22-20(24)18-10-16(23)19(12-27-18)26-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLSXPGZMVYROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(Benzyloxy)-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-cancer and anti-tubercular properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of benzyloxy derivatives with various aromatic aldehydes, followed by cyclization reactions. The synthesis typically employs ultrasound-assisted techniques to enhance yields and reduce reaction times. For instance, a recent study reported the successful synthesis of similar compounds using ultrasound in dimethylformamide (DMF) as a solvent, achieving yields between 78% and 88% .

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of Src kinases, which are implicated in cancer progression. Inhibiting these kinases can disrupt signaling pathways that promote tumor growth and metastasis. Preliminary biological evaluations indicated that this compound exhibits significant inhibitory activity against Src kinase, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-Tubercular Activity

Another critical area of research is the anti-tubercular activity of this compound. A series of derivatives related to pyran-2-carboxamides have been tested against Mycobacterium tuberculosis (MTB). These studies found that several synthesized derivatives exhibited promising anti-tubercular activity with IC50 values below 1 µg/mL, indicating strong efficacy against MTB . The mechanism by which these compounds exert their effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that:

- Inhibition of Kinase Activity : The compound likely inhibits Src kinase activity by binding to the ATP-binding site, preventing phosphorylation events essential for cell proliferation and survival.

- Disruption of Mycobacterial Metabolism : In the case of anti-tubercular effects, it may interfere with key enzymatic processes within MTB, potentially leading to increased oxidative stress or metabolic disruption .

Case Study 1: Src Kinase Inhibition

A study investigated a series of 6-substituted pyran derivatives for their ability to inhibit Src kinases. Among these, this compound demonstrated notable inhibition in vitro, leading to reduced cell viability in cancer cell lines .

Case Study 2: Anti-Tubercular Efficacy

Another study focused on evaluating the anti-tubercular properties of various pyran derivatives. The specific derivative containing the benzyloxy and chloro substituents was tested against multiple strains of MTB and showed significant bactericidal activity, suggesting its potential as a lead compound for further drug development against tuberculosis .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

科学研究应用

Synthesis and Structural Characterization

The synthesis of 5-(benzyloxy)-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide has been explored through various methodologies, including ultrasound-assisted techniques that enhance yield and reduce reaction time. For instance, derivatives of pyran-2-carboxamides were synthesized using environmentally friendly methods that involved the cyclocondensation of substituted benzylidene hydrazides with chloroacetyl chloride in the presence of triethylamine as a catalyst in dimethylformamide (DMF) . The structures were confirmed through analytical techniques such as IR spectroscopy, NMR, and mass spectrometry.

Anticancer Properties

One of the most significant applications of this compound is its potential as an inhibitor of Src kinase , a non-receptor tyrosine kinase implicated in cancer progression. Research has shown that 6-substituted derivatives of this compound exhibit promising activity against Src kinases, indicating a potential role in cancer therapy . The inhibition of Src kinase activity may lead to reduced tumor growth and metastasis.

Antitubercular Activity

In addition to its anticancer properties, several derivatives of this compound have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. Studies demonstrated that many synthesized compounds displayed significant activity with IC50 values below 1 µg/mL, suggesting their potential as new antitubercular agents . Such findings highlight the importance of exploring these compounds further for treating tuberculosis.

Case Study 1: Synthesis and Evaluation of Pyran Derivatives

A study focused on synthesizing novel derivatives from this compound revealed several compounds with enhanced biological activities. The synthesized derivatives were tested for their efficacy against various cancer cell lines and showed promising results, indicating the structure-activity relationship (SAR) that could be optimized for better efficacy .

Case Study 2: Ultrasound-Assisted Synthesis

Another research effort utilized ultrasound-assisted synthesis methods to create derivatives of pyran carboxamides. This approach not only improved yields but also reduced the environmental impact associated with traditional synthetic methods. The resultant compounds were screened for biological activities, particularly focusing on their potential as antitubercular agents .

相似化合物的比较

Positional Isomers: 3-Benzyloxy vs. 5-Benzyloxy Substitution

A closely related analog, N-[3-(2,6-dichlorophenyl)propyl]-3-benzyloxy-4-oxo-4H-pyran-2-carboxamide (), features a benzyloxy group at the 3-position of the pyran ring instead of the 5-position. This positional isomerism alters electronic distribution and steric accessibility. The 5-benzyloxy substitution in the target compound may enhance π-π stacking interactions with aromatic residues in biological targets compared to the 3-substituted isomer. Additionally, the 5-position’s orientation could improve solubility by reducing steric hindrance around the carboxamide group .

Substituent Variations on the Amide Nitrogen

The target compound’s amide nitrogen is substituted with a 3-chloro-4-methoxyphenyl group, whereas the analog in incorporates a 3-(2,6-dichlorophenyl)propyl chain. In contrast, the chloro-methoxy substitution in the target compound balances lipophilicity and polarity, favoring both solubility and target engagement. The methoxy group may also participate in hydrogen bonding, improving binding affinity .

Core Structural Differences: Pyran vs. Thiazole and Cyclopropane

Compound 55 in , 1-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide, replaces the pyran core with a thiazole ring and cyclopropane-carboxamide. However, the pyran ring’s oxygen atom may offer superior hydrogen-bonding capacity. The shared 3-chloro-4-methoxyphenyl motif in both compounds suggests its importance in target recognition, possibly for kinases or GPCRs .

Carboxylic Acid vs. Amide Derivatives

The precursor 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid () lacks the amide group, rendering it more hydrophilic and acidic (pKa ~3–4). Conversion to the carboxamide increases metabolic stability by resisting esterase-mediated hydrolysis. The amide’s reduced acidity (pKa ~17–18) also minimizes ionization at physiological pH, enhancing blood-brain barrier penetration .

Research Findings and Data Tables

常见问题

Basic: What synthetic methodologies are commonly employed to prepare 5-(benzyloxy)-N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide?

Answer:

The synthesis typically involves coupling the pyran-2-carboxylic acid derivative with the substituted aniline moiety. Key steps include:

- Carbodiimide-mediated coupling : Use of EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt·H₂O (hydroxybenzotriazole) to activate the carboxylic acid group for nucleophilic attack by the amine .

- Protection/deprotection strategies : Benzyloxy groups may require temporary protection (e.g., using benzyl chloride) to prevent side reactions during synthesis .

- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile are preferred for enhancing reaction efficiency .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions and stereochemistry. For example, aromatic protons in the 3-chloro-4-methoxyphenyl group appear as distinct doublets in the δ 7.2–7.6 ppm range .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with precision (e.g., m/z 372.1107 observed vs. 372.1115 calculated for related compounds) .

- X-ray crystallography : Resolves absolute configuration using programs like SHELXL for refinement .

Advanced: How can researchers address contradictions between experimental spectral data and computational modeling results?

Answer:

- Cross-validation with multiple techniques : Combine NMR, X-ray, and LCMS data to resolve ambiguities. For instance, discrepancies in carbonyl stretching frequencies (IR) versus DFT-predicted values can be resolved by verifying hydrogen-bonding interactions via X-ray .

- Dynamic effects in NMR : Use variable-temperature NMR to assess conformational flexibility influencing chemical shifts .

- Crystallographic refinement : SHELX software allows iterative adjustment of thermal parameters and occupancy to resolve electron density mismatches .

Advanced: What strategies optimize reaction yields during the synthesis of this compound?

Answer:

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts can improve selectivity .

- Stepwise temperature control : Gradual heating (e.g., 0°C → room temperature) minimizes side reactions during coupling steps .

- Purification protocols : Use of flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets?

Answer:

- Analog synthesis : Modify substituents (e.g., replacing benzyloxy with methoxy or halogenating the pyran ring) and test activity .

- Docking studies : Use software like AutoDock to predict binding interactions with enzymes (e.g., GSK-3β inhibition, as seen in related pyrimidine-carboxamides) .

- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and blood-brain barrier penetration using PAMPA .

Basic: What safety precautions are critical when handling intermediates in the synthesis of this compound?

Answer:

- Hazard analysis : Pre-reaction risk assessments for exothermic steps (e.g., acyl chloride formation) are mandatory .

- Ventilation : Use fume hoods when handling volatile reagents like trichloroisocyanuric acid (TCICA) or pivaloyl chloride .

- Personal protective equipment (PPE) : Nitrile gloves and chemical-resistant aprons are required to prevent skin contact with irritants like O-benzyl hydroxylamine hydrochloride .

Advanced: How can crystallographic data resolve ambiguities in the tautomeric forms of this compound?

Answer:

- Electron density maps : SHELXL-refined X-ray structures can distinguish enol-keto tautomers by identifying proton positions on oxygen or nitrogen atoms .

- Hydrogen bonding networks : Intermolecular interactions (e.g., between the pyran carbonyl and methoxy groups) stabilize specific tautomeric forms .

Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

- Lipophilicity (LogP) : Use Molinspiration or ACD/Labs to estimate partition coefficients, critical for drug-likeness assessments .

- pKa prediction : Software like MarvinSuite identifies ionizable groups (e.g., the carboxamide NH) for solubility optimization .

- DFT calculations : Gaussian or ORCA can model electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

Basic: How is the purity of the final compound quantified, and what thresholds are acceptable for publication?

Answer:

- HPLC : Purity ≥95% with a symmetrical peak (asymmetry factor <1.2) is standard. Use C18 columns and UV detection at λ = 254 nm .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should deviate <0.4% from theoretical values .

Advanced: What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., reagent stoichiometry, solvent volume) using software like MODDE .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .

- Reproducibility protocols : Strict adherence to anhydrous conditions and controlled cooling rates during crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。